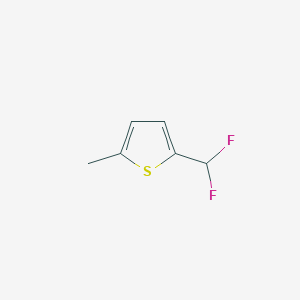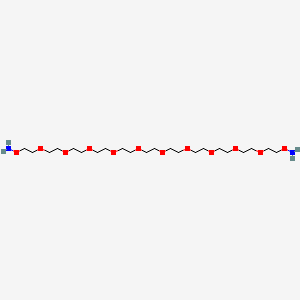
Bis-aminooxy-PEG10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-aminooxy-PEG10 is a homobifunctional polyethylene glycol (PEG) linker with two aminooxy groups. It is commonly used in bioconjugation and drug delivery applications due to its ability to react with carbonyl groups (such as ketones and aldehydes) to form stable oxime linkages . The chemical formula of this compound is C22H48N2O12, and it has a molecular weight of 532.6 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis-aminooxy-PEG10 typically involves the reaction of aminooxy compounds with PEG derivatives. One common method is to react aminooxy acetic acid with PEG diol under acidic conditions to form the desired bis-aminooxy compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures. The final product is typically available in various quantities, ranging from milligrams to kilograms, depending on the application .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-aminooxy-PEG10 primarily undergoes nucleophilic addition reactions with carbonyl compounds to form oxime linkages. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .
Common Reagents and Conditions
The most common reagents used in reactions with this compound are carbonyl-containing compounds such as ketones and aldehydes. The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures. The presence of a catalyst, such as an acid or base, can enhance the reaction rate .
Major Products Formed
The major products formed from reactions involving this compound are oxime-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery, protein modification, and biomolecule labeling .
Wissenschaftliche Forschungsanwendungen
Bis-aminooxy-PEG10 has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers
Biology: It is employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their stability and solubility
Medicine: It is utilized in drug delivery systems to improve the pharmacokinetics and targeting of therapeutic agents
Industry: It is used in the development of diagnostic assays and biosensors
Wirkmechanismus
The mechanism of action of Bis-aminooxy-PEG10 involves the formation of oxime linkages with carbonyl-containing compounds. The aminooxy groups react with the carbonyl groups to form a stable oxime bond, which is resistant to hydrolysis and enzymatic degradation. This stability makes this compound an ideal linker for bioconjugation and drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG10-amine: This compound contains an azide group and an amine group, which can participate in click chemistry reactions.
Bis-succinimide ester-activated PEG: This compound contains succinimide ester groups that react with primary amines in proteins and other molecules.
Uniqueness
Bis-aminooxy-PEG10 is unique due to its ability to form stable oxime linkages with carbonyl compounds. This property makes it highly suitable for applications requiring stable and specific conjugation, such as drug delivery and protein modification .
Eigenschaften
Molekularformel |
C22H48N2O12 |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
O-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |
InChI |
InChI=1S/C22H48N2O12/c23-35-21-19-33-17-15-31-13-11-29-9-7-27-5-3-25-1-2-26-4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-24/h1-24H2 |
InChI-Schlüssel |
YVWYHEIBQRXHII-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCON)OCCOCCOCCOCCOCCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)
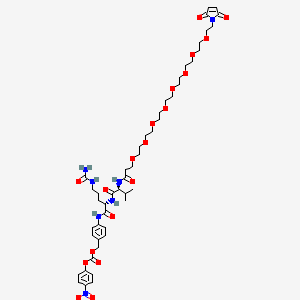


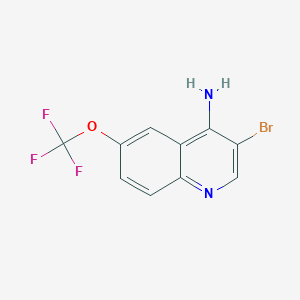

![Ethyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13707483.png)
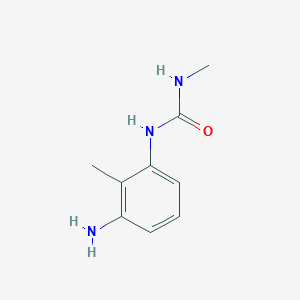

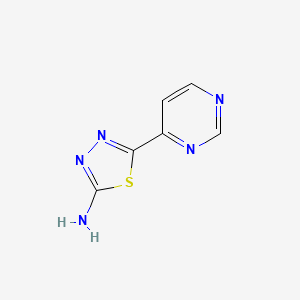
![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)
